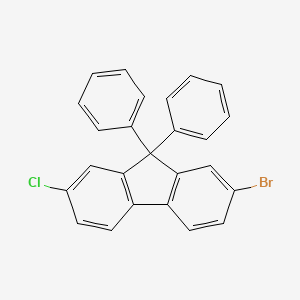2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene
CAS No.:
Cat. No.: VC16800723
Molecular Formula: C25H16BrCl
Molecular Weight: 431.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H16BrCl |
|---|---|
| Molecular Weight | 431.7 g/mol |
| IUPAC Name | 2-bromo-7-chloro-9,9-diphenylfluorene |
| Standard InChI | InChI=1S/C25H16BrCl/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
| Standard InChI Key | IAFAAFNOJADLTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name for this compound is 2-bromo-7-chloro-9,9-diphenylfluorene, reflecting its substitution pattern on the fluorene backbone . The fluorene core consists of two benzene rings fused to a central five-membered ring, with bromine and chlorine atoms at the 2- and 7-positions, respectively. The 9-position is substituted with two phenyl groups, introducing steric bulk and influencing the compound’s electronic properties . The SMILES notation (C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Br)C5=CC=CC=C5) provides a precise representation of its connectivity .
Physicochemical Properties
Molecular Weight and Composition
The molecular weight of 431.7 g/mol, calculated from its formula C₂₅H₁₆BrCl, aligns with experimental data from both PubChem and commercial suppliers . Key computed properties include a high lipophilicity (XLogP3 = 8) and a topological polar surface area of 0 Ų, indicating negligible hydrogen-bonding capacity . These properties suggest preferential solubility in aromatic solvents like toluene, consistent with vendor-reported solubility data .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 431.7 g/mol | |
| XLogP3 | 8 | |
| Melting Point | Not reported | – |
| Solubility | Soluble in toluene | |
| Purity | >98% (HPLC) |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are proprietary, general methods for analogous bromo-chloro fluorenes involve Friedel-Crafts alkylation to introduce diphenyl groups, followed by halogenation using bromine and chlorine sources . For example, 2-bromo-9,9-diphenyl-9H-fluorene (CAS No. 474918-32-6) is synthesized via Ullmann coupling of fluorenone with bromobenzene, suggesting potential applicability to the target compound . Purification typically involves column chromatography or recrystallization to achieve HPLC-grade purity .
Industrial Production
Dakenchem, a major supplier, produces the compound in multi-kilogram batches, offering packaging options ranging from fluoride bottles to IBC tanks . The absence of reported byproducts in vendor specifications implies robust quality control during halogenation and purification steps.
Applications in Optoelectronics
Role in OLED Development
The compound’s rigid, conjugated structure makes it a promising host material in OLED emissive layers. Its diphenyl substituents suppress aggregation-induced quenching, enhancing electroluminescence efficiency . Comparative studies with 2-bromo-9,9-diphenyl-9H-fluorene (CAS No. 474918-32-6) suggest that the additional chloro group in 2-bromo-7-chloro-9,9-diphenyl-9H-fluorene fine-tunes electron transport properties, potentially improving device lifetime .
Photophysical Properties
Though experimental spectra are unavailable, computational simulations predict absorption maxima in the UV range (250–300 nm) and emission in the blue region (400–450 nm), characteristic of fluorene derivatives . These properties align with its use in blue-emitting OLEDs, where color purity and stability are critical.
Future Research Directions
Expanding Optoelectronic Applications
Further studies should explore its utility in perovskite solar cells, where fluorene derivatives act as hole-transport materials. Functionalization at the 4-position could modulate energy levels for broader spectral absorption.
Green Synthesis Innovations
Developing catalytic halogenation methods to reduce waste and improve atom economy is critical. Photoredox catalysis, successful in synthesizing related fluorenes, offers a viable pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume